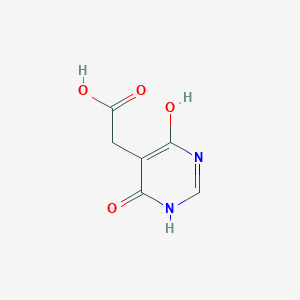![molecular formula C7H8BClN2O2 B2731432 {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride CAS No. 2304635-61-6](/img/structure/B2731432.png)
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride” is a chemical compound with the molecular formula C7H8BClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Applications in Molecular Recognition and Chemosensing
Boron-containing pyrrolyl compounds have been studied extensively for their potential in molecular recognition and chemosensing technologies. For instance, o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes show significant promise in targeting physiologically important substances such as saccharides, alpha-hydroxycarboxylates, and catecholamines due to the formation of an intramolecular N-B dative bond (Zhu et al., 2006).
Development of Fluorescent Dyes and Probes
Difluorboron dipyrrins, derivatives of boronic acid complexes, are well-known for their application as fluorescent dyes. These compounds have been utilized in creating sensitive and selective sensors for various analytes, thanks to their strong fluorescence and the ability to form stable complexes with different molecules, enabling their use in bioimaging and environmental monitoring (Brothers, 2011).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4,11-12H,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZTAFQFTUYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-difluorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide](/img/structure/B2731349.png)
![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)



![4-[2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide](/img/structure/B2731358.png)
![N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2731360.png)
![Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2731361.png)

![N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731365.png)

![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731371.png)
![1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2731372.png)
